molecular formula C17H17ClN4O3 B2992145 N-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide CAS No. 2034575-09-0

N-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2992145
CAS No.: 2034575-09-0
M. Wt: 360.8
InChI Key: HVODSFAIQSEFLK-UHFFFAOYSA-N
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Description

N-(2-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a synthetic small molecule characterized by a benzamide core linked via a 2-oxoethyl chain to a pyrrolidine ring. The pyrrolidine moiety is substituted at the 3-position with a 5-chloropyrimidin-2-yloxy group.

Properties

IUPAC Name

N-[2-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3/c18-13-8-20-17(21-9-13)25-14-6-7-22(11-14)15(23)10-19-16(24)12-4-2-1-3-5-12/h1-5,8-9,14H,6-7,10-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVODSFAIQSEFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant findings from recent studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H17ClN4O3C_{17}H_{17}ClN_{4}O_{3}, with a molecular weight of 360.8 g/mol. The compound features a unique combination of functional groups that may influence its biological activity, including:

  • Pyrrolidine ring
  • Chloropyrimidine moiety
  • Benzamide structure

These components contribute to the compound's reactivity and potential interactions with biological targets.

Biological Activity

Research on similar compounds suggests that this compound may exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

A study evaluating related compounds indicated that derivatives featuring the chloropyrimidine structure displayed antimicrobial activity comparable to established antibiotics such as isoniazid and ciprofloxacin. The compounds were tested against various bacterial and fungal strains, showing promising results in inhibiting growth .

Anti-inflammatory and Anticancer Potential

The presence of the pyrrolidine ring in the compound is associated with anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. Additionally, molecular docking studies indicate that the compound may interact with key proteins involved in cancer cell proliferation, pointing towards anticancer potential .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the functional groups can significantly affect potency:

ModificationEffect on Activity
Chlorine substitution on pyrimidineEnhances interaction with biological targets
Alteration of the benzamide groupInfluences solubility and bioavailability
Variations in the pyrrolidine structureCan enhance or diminish activity depending on steric factors

Study 1: Antimicrobial Efficacy

In a comparative study, a series of chloropyrimidine derivatives were synthesized and screened for their ability to inhibit bacterial strains. The results showed that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of related benzamide derivatives. The study demonstrated that these compounds could significantly reduce levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), indicating potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

N-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a synthetic compound that has potential biological activities, which has caused it to garner attention in pharmacological research. It has a molecular formula of C17H17ClN4O3 and a molecular weight of 360.8.

Chemical Structure and Properties
this compound is composed of a combination of functional groups:

  • A pyrrolidine ring
  • A chloropyrimidine moiety
  • A benzamide structure

These components give to the compound's reactivity and potential interactions with biological targets.

Biological Activity
Research suggests that this compound may exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Antimicrobial Activity A study evaluating related compounds indicated that derivatives featuring the chloropyrimidine structure displayed antimicrobial activity comparable to established antibiotics such as isoniazid and ciprofloxacin. The compounds were tested against various bacterial and fungal strains, showing promising results in inhibiting growth.
  • Anti-inflammatory and Anticancer Potential The presence of the pyrrolidine ring in the compound is associated with anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. Additionally, molecular docking studies indicate that the compound may interact with key proteins involved in cancer cell proliferation, pointing towards anticancer potential.

Structure-Activity Relationship
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the functional groups can significantly affect potency:

ModificationEffect on Activity
Chlorine substitution on pyrimidineEnhances interaction with biological targets
Alteration of the benzamide groupInfluences solubility and bioavailability
Variations in the pyrrolidine structureCan enhance or diminish activity depending on steric factors

Studies

  • Antimicrobial Efficacy In a comparative study, a series of chloropyrimidine derivatives were synthesized and screened for their ability to inhibit bacterial strains. The results showed that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anti-inflammatory Effects Another investigation focused on the anti-inflammatory effects of related benzamide derivatives. The study demonstrated that these compounds could significantly reduce levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), indicating potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below compares key structural elements of the target compound with analogs from the evidence:

Compound Name / ID Core Structure Substituents/Modifications Key Functional Groups
Target Compound Benzamide-pyrrolidine 5-Chloropyrimidin-2-yloxy at pyrrolidine-3-position Amide, pyrrolidine, chloropyrimidine
Azetidinone Derivative 4 Benzamide-azetidinone 3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino Azetidinone, dichlorophenyl, amide
PF-04136309 Benzamide-pyrrolidine trans-4-Hydroxy-4-[5-(pyrimidin-2-yl)pyridin-2-yl]cyclohexylamino at pyrrolidine-3-position Trifluoromethylbenzamide, pyrimidine-pyridinyl
EP 4 219 465 Compound 166 Pyrimidine-carboxamide Oxetan-3-ylamino at pyrimidine-6-position, dihydroisoquinolinyl-propyl Oxetane, dihydroisoquinoline

Key Observations :

  • The target compound and PF-04136309 share a benzamide-pyrrolidine backbone but differ in substituents. PF-04136309 includes a bulky cyclohexyl-pyrimidine-pyridinyl group, likely enhancing CNS penetration for CCR2 antagonism, whereas the target’s 5-chloropyrimidinyloxy group may favor antimicrobial activity .
  • Azetidinone derivatives (e.g., Compound 4 ) replace pyrrolidine with a β-lactam ring (azetidinone), which is associated with enhanced antibacterial activity due to β-lactam’s inherent reactivity.
Antimicrobial Activity
  • Azetidinone Derivative 4: Exhibited potent broad-spectrum antimicrobial activity (MIC = 2–4 µg/mL against bacterial and fungal strains). The dichlorophenyl and azetidinone groups contribute to membrane disruption or enzyme inhibition .
  • Target Compound : While direct data are unavailable, the 5-chloropyrimidinyloxy group may act similarly to chlorinated aromatics in disrupting microbial DNA synthesis. QSAR models suggest topological parameters (Balaban index, connectivity indices) govern activity, which for the target compound could be optimized by its planar pyrimidine ring .
Anticancer Activity
  • Azetidinone Derivative 17: Showed IC₅₀ = 12 µM against MCF7 breast cancer cells, attributed to the styryl group’s pro-apoptotic effects .
  • PF-04136309: Targets CCR2 receptors to inhibit tumor-associated macrophage recruitment (IC₅₀ = 10 nM), demonstrating the scaffold’s adaptability to immunomodulation .
  • Target Compound : The 5-chloropyrimidine group may interfere with kinase signaling (e.g., EGFR or JAK2), but further assays are needed to confirm this hypothesis.

QSAR and Computational Insights

QSAR models for azetidinones identified critical parameters:

  • Balaban Index (J): Correlates with membrane permeability; the target compound’s J value is likely lower than azetidinones due to reduced rigidity.
  • Connectivity Indices (⁰χv, ¹χv): Higher values (indicating branching/heteroatoms) enhance antifungal activity.

Q & A

Basic Questions

Q. What are the key structural features and functional groups in N-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide, and how do they influence reactivity?

  • Answer : The compound contains:

  • A benzamide group (providing hydrogen-bonding capability and aromatic stability).
  • A pyrrolidin ring (introducing conformational flexibility and potential for nitrogen-mediated interactions).
  • A 5-chloropyrimidin-2-yl oxy group (enhancing electron-deficient character and nucleophilic substitution potential).
  • A 2-oxoethyl linker (facilitating covalent coupling via keto-enol tautomerism).
    Structural analogs in (pyrrolidin derivatives) and (chloropyrimidinyloxy-substituted compounds) suggest these groups influence solubility, metabolic stability, and binding affinity .

Q. What synthetic routes are feasible for constructing the pyrrolidin-1-yl-2-oxoethyl backbone?

  • Methodological Approach :

Pyrrolidin Ring Formation : Use cyclization of γ-amino ketones or reductive amination of 1,4-diketones (e.g., ethanol/piperidine-mediated reactions, as in , Scheme 3).

Chloropyrimidinyloxy Substitution : Introduce the 5-chloro-2-pyrimidinyloxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃/DMF, 80°C, 12 h) .

Benzamide Coupling : Employ carbodiimide-mediated (e.g., EDC/HOBT) amidation in DMSO or DMF, as demonstrated in for analogous compounds .

Advanced Research Questions

Q. How can the coupling efficiency between the pyrrolidin intermediate and benzamide be optimized?

  • Methodological Recommendations :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO or DMF) to enhance intermediate solubility and reaction homogeneity .
  • Catalytic System : Combine HOBT (1-hydroxybenzotriazole) with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to minimize racemization and improve yield ( reports 83% yield under similar conditions) .
  • Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS to identify side products (e.g., unreacted intermediates or hydrolysis byproducts) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrrolidin N-CH₂ and pyrimidine Cl signals) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and detect impurities (e.g., uses HRMS for trifluoromethylbenzamide analogs) .
  • Elemental Analysis : Validate C, H, N, Cl content within ±0.4% theoretical values .
  • XRD or DFT Analysis : For crystalline derivatives, compare experimental and computational structural data (e.g., references IUCr standards) .

Q. How can researchers resolve contradictions in bioactivity data for structurally related compounds?

  • Case Study : If DNA binding assays (e.g., ’s Ni(II)/Co(II) complexes) show inconsistent results:

Control Experiments : Verify assay conditions (pH, ionic strength) and compound stability (e.g., HPLC monitoring).

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes of analogs .

Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace 5-Cl with 5-F in pyrimidine) and correlate with activity trends .

Methodological Challenges and Solutions

Q. What strategies mitigate hydrolysis of the 2-oxoethyl linker during synthesis?

  • Solutions :

  • Low-Temperature Reactions : Conduct coupling steps at 0–5°C to reduce keto-enol tautomerization (e.g., ’s protocol for cyanoacetamide derivatives) .
  • Protective Groups : Temporarily protect the carbonyl group as a thioacetal or enol ether during harsh reactions (e.g., SNAr steps) .

Q. How to design experiments assessing the compound’s potential as a kinase inhibitor?

  • Protocol Design :

  • Kinase Assays : Use ADP-Glo™ or fluorescence polarization assays (e.g., ’s pyrimidine-based inhibitors).
  • Selectivity Screening : Test against a kinase panel (e.g., 50+ kinases) to identify off-target effects .
  • Cellular Validation : Measure IC₅₀ in cancer cell lines (e.g., HCT-116 or MCF-7) and compare with controls (e.g., staurosporine) .

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles (per ’s SDS for pyridine derivatives) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Spill Management : Neutralize with dry sand or vermiculite; avoid aqueous solutions to prevent hydrolysis .

Data Contradictions and Validation

Q. How to address discrepancies in reported synthetic yields for analogous compounds?

  • Root-Cause Analysis :

  • Reagent Purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., EDC coupling) .
  • Scale Effects : Pilot small-scale reactions (e.g., 1 mmol) before scaling up (10+ mmol) to identify yield-limiting factors .

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